

# Cyanine3 amine (TFA) chemical properties and structure

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## Compound of Interest

Compound Name: Cyanine3 amine (TFA)

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## An In-depth Technical Guide to Cyanine3 Amine (TFA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Cyanine3 amine (TFA)**, a fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.

### Core Chemical Properties

Cyanine3 (Cy3) amine is a bright, orange-fluorescent dye that is insensitive to pH changes over a wide range, making it a robust tool for various biological applications.<sup>[1]</sup> The trifluoroacetate (TFA) salt form enhances its solubility and stability. The primary amine group allows for covalent conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (following activation).<sup>[2][3][4]</sup>

### Quantitative Data Summary

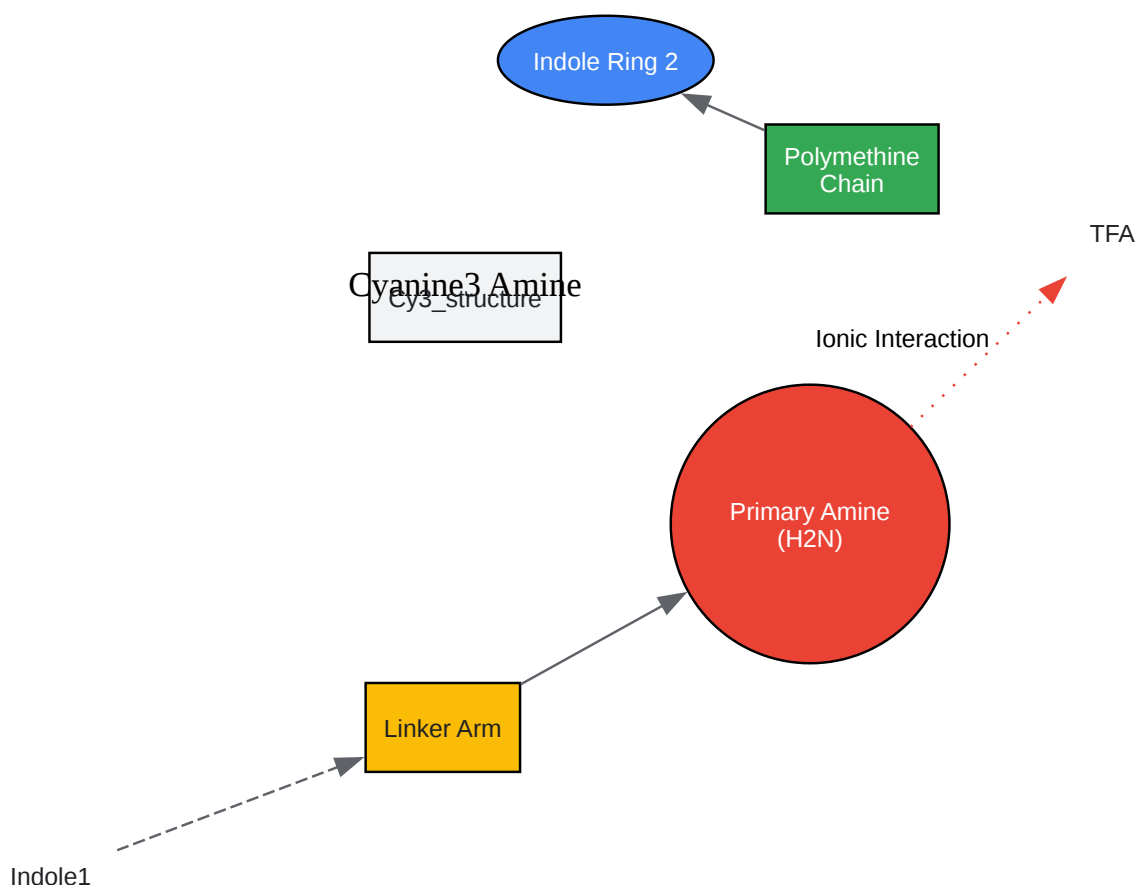
The following tables summarize the key quantitative properties of Cyanine3 amine.

Property	Value	References
Molecular Formula	C <sub>36</sub> H <sub>52</sub> Cl <sub>2</sub> N <sub>4</sub> O	[2][3]
Molecular Weight	627.73 g/mol	[2][3]
Excitation Maximum (λ <sub>ex</sub> )	555 nm	[4]
Emission Maximum (λ <sub>em</sub> )	570 nm	[4]
Molar Extinction Coefficient (ε)	150,000 cm <sup>-1</sup> M <sup>-1</sup>	[1]
Quantum Yield (Φ)	~0.15 - 0.31	
Appearance	Red powder	

Solubility	Solvents	References
High	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[1]
Moderate	Water, Alcohols	[3]

## Chemical Structure

The core structure of Cyanine3 consists of two indole rings linked by a polymethine chain. The amine functionality is typically introduced via a linker arm. The trifluoroacetate anion is ionically bonded to the positively charged amine group.



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Caption: Chemical structure of Cyanine3 amine with its TFA salt.

## Experimental Protocols

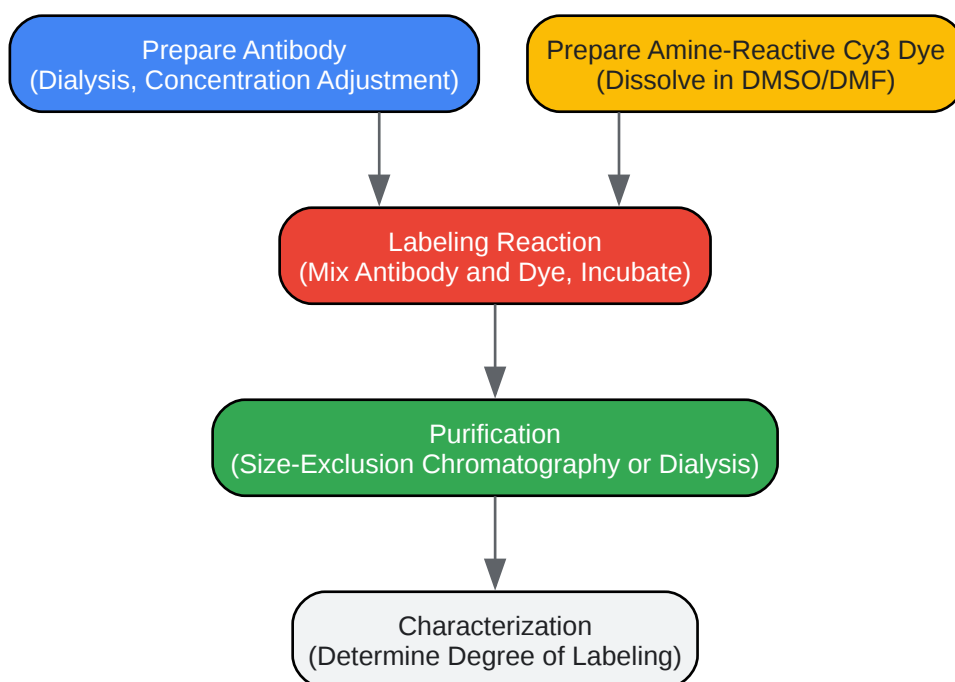
The primary amine group of Cyanine3 amine is nucleophilic and can be readily conjugated to electrophilic groups on other molecules, most commonly NHS esters of carboxylic acids, to form stable amide bonds.

## General Protocol for Antibody Labeling with an Amine-Reactive Dye

This protocol outlines the general steps for labeling an antibody with an amine-reactive derivative of Cyanine3 (e.g., Cy3-NHS ester, which would be the reaction partner for a

molecule with a free amine, but the principle of labeling a protein's amines is the same).

- Antibody Preparation:
  - Dialyze the antibody solution against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any interfering substances like Tris or glycine.
  - Adjust the antibody concentration to 2-10 mg/mL. Lower concentrations can significantly decrease labeling efficiency.<sup>[5]</sup>
- Dye Preparation:
  - Dissolve the amine-reactive Cyanine3 dye (e.g., Cy3 NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
- Labeling Reaction:
  - Slowly add the dissolved dye to the antibody solution while gently stirring. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for each specific antibody and application.
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).



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